molecular formula C9H17NO B14789522 1-Isopropylpiperidine-3-carbaldehyde

1-Isopropylpiperidine-3-carbaldehyde

Cat. No.: B14789522
M. Wt: 155.24 g/mol
InChI Key: HSDDYHTXQYHUBR-UHFFFAOYSA-N
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Description

1-Isopropylpiperidine-3-carbaldehyde is an organic compound belonging to the piperidine family. Piperidines are heterocyclic amines characterized by a six-membered ring containing five methylene bridges and one amine bridge. This compound is notable for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropylpiperidine-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of piperidine with isopropyl bromide, followed by oxidation to introduce the aldehyde group. The reaction conditions typically include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The process may include steps like hydrogenation, alkylation, and oxidation under controlled temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropylpiperidine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: 1-Isopropylpiperidine-3-carboxylic acid.

    Reduction: 1-Isopropylpiperidine-3-methanol.

    Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

1-Isopropylpiperidine-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a building block for the development of drugs targeting neurological disorders and other medical conditions.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Isopropylpiperidine-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can modulate biochemical pathways and cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

    1-Isopropylpiperidine-4-carbaldehyde: Similar structure but with the aldehyde group at the 4-position.

    1-Ethylpiperidine-3-carbaldehyde: Similar structure with an ethyl group instead of an isopropyl group.

    1-Isopropylpiperazine-2,3-dione: Contains a piperazine ring with isopropyl and dione groups.

Uniqueness: 1-Isopropylpiperidine-3-carbaldehyde is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of the isopropyl group at the 1-position and the aldehyde group at the 3-position provides distinct chemical properties compared to its analogs.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-propan-2-ylpiperidine-3-carbaldehyde

InChI

InChI=1S/C9H17NO/c1-8(2)10-5-3-4-9(6-10)7-11/h7-9H,3-6H2,1-2H3

InChI Key

HSDDYHTXQYHUBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCC(C1)C=O

Origin of Product

United States

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